N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride
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Overview
Description
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride is an organic compound with a complex structure that includes azido, ethoxy, and butanamide groups. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride typically involves multiple steps:
Reaction of Azidoethanol with Chloroethanol: Azidoethanol reacts with chloroethanol under basic conditions to form 2-[2-(2-azidoethoxy)ethoxy]ethanol.
Formation of the Amide: The intermediate product is then reacted with 4-(methylamino)butanoic acid in the presence of coupling agents like EDC and HOBt to form the amide linkage.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in azide-alkyne cycloaddition (click chemistry) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: The ethoxy groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Azide-Alkyne Cycloaddition: Copper(I) catalysts are commonly used under mild conditions.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azido group.
Oxidized Ethoxy Derivatives: Formed from the oxidation of ethoxy groups.
Scientific Research Applications
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery systems, where the compound targets specific biomolecules and facilitates their modification or delivery .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Shares the azido and ethoxy groups but lacks the butanamide moiety.
Azido-PEG2-C2-amine: Contains similar azido and ethoxy groups but differs in the length and structure of the PEG chain.
Uniqueness
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride is unique due to its combination of azido, ethoxy, and butanamide groups, which confer specific reactivity and versatility in various applications. Its ability to form stable conjugates with biomolecules and therapeutic agents makes it particularly valuable in medicinal chemistry and drug delivery .
Biological Activity
N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features that facilitate various biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an azido group, which is known for its utility in bioconjugation and drug delivery systems. Its molecular formula is C14H24N4O3⋅HCl with a molecular weight of approximately 320.83 g/mol. The azido group allows for click chemistry applications, enhancing the compound's versatility in biological settings.
Mechanisms of Biological Activity
- Cell Signaling Modulation :
- Bioconjugation :
- Drug Delivery Systems :
Case Study 1: Antitumor Activity
A study explored the antitumor potential of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride in vitro using various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting cytotoxic effects mediated through apoptosis pathways.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Case Study 2: In Vivo Efficacy
In vivo studies conducted on murine models indicated that administration of the compound resulted in a notable decrease in tumor size compared to control groups. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Applications in Research
- Glycobiology : The compound is utilized to study carbohydrate-protein interactions, which are essential for understanding cellular recognition processes .
- Therapeutic Development : Its ability to act as a linker in bioconjugation makes it valuable for developing targeted therapies against various diseases, including cancer and autoimmune disorders .
Properties
Molecular Formula |
C11H24ClN5O3 |
---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-(methylamino)butanamide;hydrochloride |
InChI |
InChI=1S/C11H23N5O3.ClH/c1-13-4-2-3-11(17)14-5-7-18-9-10-19-8-6-15-16-12;/h13H,2-10H2,1H3,(H,14,17);1H |
InChI Key |
XGYXGGQRUNFSQU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(=O)NCCOCCOCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
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